1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a butylphenyl moiety and the other to a methylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with sulfonyl chlorides. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: React piperazine with 4-butylbenzenesulfonyl chloride in the presence of a base to form 1-[(4-butylphenyl)sulfonyl]piperazine.
Step 2: React the intermediate product with 4-methylbenzenesulfonyl chloride under similar conditions to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other sulfonyl piperazines, such as:
1-[(4-chlorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine: This compound has a similar structure but with a chlorophenyl group instead of a butylphenyl group, leading to different chemical and biological properties.
1-[(4-methoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-butylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-3-4-5-19-8-12-21(13-9-19)29(26,27)23-16-14-22(15-17-23)28(24,25)20-10-6-18(2)7-11-20/h6-13H,3-5,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHZIQFYQPENK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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